Cas no 1394291-56-5 (1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride)

1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride
- C11H13BrClN.ClH
- Z1234
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- MDL: MFCD22543715
- インチ: 1S/C11H13BrClN.ClH/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14;/h3-4,7H,1-2,5-6,8H2;1H
- InChIKey: JAMDMYIKEXLAMS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)Cl)CN1CCCC1.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 182
- トポロジー分子極性表面積: 3.2
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516313-1 g |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 1g |
€310.80 | 2023-04-17 | ||
AK Scientific | 9203CK-1g |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 95% | 1g |
$229.5 | 2023-09-16 | |
Advanced ChemBlocks | N27055-1G |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 95% | 1G |
$170 | 2023-09-15 | |
abcr | AB516313-500mg |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 500mg |
€236.00 | 2023-09-02 | ||
abcr | AB516313-10g |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride; . |
1394291-56-5 | 10g |
€1610.00 | 2025-03-19 | ||
Ambeed | A194156-1g |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 97% | 1g |
$257.0 | 2024-04-24 | |
Aaron | AR01KACX-5g |
1-(4-Bromo-2-chlorobenzyl)pyrrolidinehydrochloride |
1394291-56-5 | 95% | 5g |
$838.00 | 2025-02-13 | |
Advanced ChemBlocks | N27055-5G |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 95% | 5G |
$610 | 2023-09-15 | |
Advanced ChemBlocks | N27055-25G |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride |
1394291-56-5 | 95% | 25G |
$2,050 | 2023-09-15 | |
abcr | AB516313-250mg |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride; . |
1394291-56-5 | 250mg |
€181.10 | 2025-03-19 |
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochlorideに関する追加情報
1-(4-Bromo-2-chlorobenzyl)pyrrolidine Hydrochloride: A Comprehensive Overview
1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride is a compound with the CAS number 1394291-56-5, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is substituted with a 4-bromo-2-chlorobenzyl group. The hydrochloride salt form indicates that the compound exists in its protonated form, which is often preferred for stability and solubility in various applications.
The synthesis of 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride typically involves multi-step reactions, including nucleophilic substitution and acid-base neutralization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the formation of by-products and enhancing overall yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
One of the most notable applications of this compound is in the development of bioactive molecules. Studies have shown that 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride exhibits potential as a precursor for drug discovery. Its unique structure allows for functionalization at multiple sites, enabling the creation of diverse pharmacophores with varying biological activities. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antifungal, and anticancer properties.
In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride. Advanced molecular docking studies have revealed that the compound can bind to key protein targets with high affinity, suggesting its potential as a lead compound in drug design. Furthermore, experimental validation through in vitro assays has confirmed its bioactivity against various disease models.
The chemical stability of 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride is another area of interest. Studies have demonstrated that the compound maintains stability under a wide range of pH conditions and temperatures, making it suitable for use in diverse chemical environments. However, its sensitivity to light has prompted researchers to recommend storage in opaque containers to preserve its integrity.
From an environmental perspective, the ecological impact of 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride has been evaluated through biodegradation studies. Results indicate that the compound undergoes moderate biodegradation under aerobic conditions, though further research is needed to assess its long-term environmental fate and potential risks.
In conclusion, 1-(4-bromo-2-chlorobenzyl)pyrrolidine hydrochloride (CAS No. 1394291-56-5) stands as a versatile and promising compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique structure, coupled with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable tool for advancing scientific research and industrial applications.
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